Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Description
Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 3, a trifluoromethyl (-CF₃) group at position 4, and a 3-methoxyphenyl substituent at position 4. The ethyl acetate moiety at the N1 position enhances solubility and bioavailability, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C21H20F3N3O3 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
ethyl 2-[3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate |
InChI |
InChI=1S/C21H20F3N3O3/c1-3-30-17(28)11-27-20-18(19(26-27)12-7-8-12)15(21(22,23)24)10-16(25-20)13-5-4-6-14(9-13)29-2/h4-6,9-10,12H,3,7-8,11H2,1-2H3 |
InChI Key |
ZANJECCSHHUWSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)(F)F)C(=N1)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the cyclopropyl, methoxyphenyl, and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has demonstrated promising anticancer activity. Preliminary studies indicate its potential as an inhibitor of enzymes involved in cancer progression and inflammation. Pyrazole derivatives are widely recognized for their pharmacological properties, including:
- Anti-inflammatory effects
- Antimicrobial activities
- Anticancer efficacy
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Microwave-assisted synthesis techniques have been explored to enhance yields and reduce reaction times. The compound can serve as a lead structure for developing new drugs targeting cancer and inflammatory diseases.
Table 1: Synthesis Overview
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Multi-step organic synthesis | Varies | 60-85 |
| 2 | Microwave-assisted synthesis | Ethanol, reflux | Up to 91 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting its potential as a therapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, highlighting its therapeutic potential in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-b]pyridine Derivatives
Key Observations:
Trifluoromethyl (-CF₃) at position 4 is conserved across analogs, likely contributing to metabolic resistance and binding affinity .
Synthetic Pathways: Synthesis of the target compound likely follows cyclocondensation routes similar to and , using 3-methoxybenzaldehyde and ethyl cyanoacetate as precursors. By contrast, EN300-231055 (4-methylphenyl) would require 4-methylbenzaldehyde, altering reaction kinetics .
Fluorinated analogs (e.g., 4-fluorophenyl in CAS 2135339-43-2) are often designed for target engagement in kinase inhibitors, suggesting the target’s 3-methoxyphenyl group may offer unique steric or electronic interactions .
Biological Activity
Ethyl 2-(3-cyclopropyl-6-(3-methoxyphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a complex compound notable for its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-b]pyridine core, characterized by several functional groups:
- Ethyl ester
- Trifluoromethyl group
- Methoxy substituent
- Cyclopropyl ring
Its molecular formula is , which contributes to its unique three-dimensional structure that may influence its biological interactions and pharmacological properties .
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Pyrazole derivatives are known for their ability to inhibit various enzymes involved in cancer progression. Preliminary studies have shown that this compound can inhibit cellular pathways associated with tumor growth and metastasis .
For example, it has been observed to reduce the expression of the anti-apoptotic protein Mcl-1, which is crucial in cancer cell survival . The compound's ability to interfere with CDK9-mediated transcription also suggests a mechanism by which it may exert its anticancer effects .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. The presence of the trifluoromethyl group is often associated with enhanced biological activity in drug candidates. Studies have indicated that pyrazole derivatives can modulate inflammatory pathways, suggesting a dual role for this compound in both cancer and inflammation .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements include microwave-assisted synthesis techniques that enhance yields and reduce reaction times, making the process more efficient .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its therapeutic potential. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to characterize these interactions quantitatively. Preliminary studies suggest that this compound may bind to specific protein targets involved in metabolic pathways or disease mechanisms .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparative analysis with similar pyrazole derivatives can be useful:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 2-(4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | Structure | Contains bromine; simpler structure | Anticancer activity |
| Ethyl 2-(4-(trifluoromethyl)phenyl)acetate | Structure | Trifluoromethyl group; no pyrazole | Anti-inflammatory properties |
| 5-Methoxy-1H-pyrazole-4-carboxylic acid | Structure | Carboxylic acid; no cyclopropane | Antimicrobial activity |
This table illustrates the diversity within pyrazole derivatives while emphasizing the unique aspects of this compound due to its complex substituents and potential pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
